molecular formula C13H24O3 B1305297 Ethyl menthyl carbonate CAS No. 35106-15-1

Ethyl menthyl carbonate

Cat. No. B1305297
CAS RN: 35106-15-1
M. Wt: 228.33 g/mol
InChI Key: SYCXJIPGDBATKA-GRYCIOLGSA-N
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Description

Ethyl menthyl carbonate is a compound that can be synthesized through various chemical reactions, including transesterification processes. Although the provided papers do not directly discuss ethyl menthyl carbonate, they do provide insights into similar carbonate compounds and their synthesis methods, which can be extrapolated to understand the potential synthesis and properties of ethyl menthyl carbonate.

Synthesis Analysis

The synthesis of carbonate compounds can be achieved through transesterification reactions. For instance, ethyl methyl carbonate (MEC) can be synthesized from ethanol and dimethyl carbonate (DMC) using a catalyst such as potassium carbonate (K2CO3) at elevated temperatures. The reaction's efficiency is influenced by factors such as the mole ratio of reactants, catalyst concentration, and reaction time. In one study, optimal conditions led to a high conversion rate of ethanol and a high yield and selectivity for MEC . This suggests that a similar approach could potentially be applied to synthesize ethyl menthyl carbonate.

Molecular Structure Analysis

While the molecular structure of ethyl menthyl carbonate is not directly analyzed in the provided papers, the structure of related carbonate compounds is discussed. For example, random copolymers containing carbonate units, such as poly(2,2-dimethyltrimethylene carbonate-co-ethylene carbonate), have been synthesized and characterized using techniques like 1H-NMR and size exclusion chromatography . These methods could be used to analyze the molecular structure of ethyl menthyl carbonate to confirm its synthesis and to understand its structural properties.

Chemical Reactions Analysis

The chemical reactions involving carbonate compounds are diverse. The transesterification of ethylene carbonate with methanol to produce dimethyl carbonate is catalyzed by N-heterocyclic carbenes, demonstrating the potential for efficient carbonate synthesis under mild conditions . This reaction showcases the reactivity of carbonate compounds and provides a basis for understanding how ethyl menthyl carbonate might behave under similar catalytic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbonate compounds are crucial for their potential applications. The copolymers mentioned in one study exhibit varying thermal behavior and crystalline properties depending on their composition . The crystallinity and melting temperatures decrease with increasing ethylene carbonate content, which affects the material's mechanical properties. These findings highlight the importance of composition in determining the properties of carbonate-based materials, which would also be relevant for ethyl menthyl carbonate.

Scientific Research Applications

1. Application in Battery Technology

Ethyl methyl carbonate, a closely related compound to ethyl menthyl carbonate, has been studied extensively in the field of battery technology. It is used as an electrolyte component in high-voltage lithium-ion cells, enhancing their performance and energy density. A study found that an electrolyte of only 2% vinylene carbonate and 98% ethyl methyl carbonate, with selected additives, provides excellent performance in Li[Ni0.4Mn0.4Co0.2]O2/graphite cells cycled up to 4.4 V, increasing energy density by at least 10% (Petibon et al., 2016).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas .

Future Directions

UBE Corporation has been studying the feasibility of commercializing Dimethyl Carbonate (DMC) and Ethyl Methyl Carbonate (EMC) in the United States . The state of Louisiana has been selected as a candidate for the construction site, and the company will begin basic design (Front-End Engineering Design: FEED) . The production capacity is planned to be 100,000 metric tons per year of DMC and 40,000 metric tons per year of EMC derived from DMC .

properties

IUPAC Name

ethyl [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-5-15-13(14)16-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3/t10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCXJIPGDBATKA-GRYCIOLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1CC(CCC1C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188605
Record name Ethyl menthyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl menthyl carbonate

CAS RN

35106-15-1
Record name Ethyl (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35106-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl menthyl carbonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl menthyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl menthyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL MENTHYL CARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF25GOS8AQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Selva, M Noè, A Perosa, M Gottardo - Organic & Biomolecular …, 2012 - pubs.rsc.org
… (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ethyl carbonate 26 (ethyl menthyl carbonate) 32 . The product was isolated from the reaction menthol (1.71 g, 11 mmol) and DEC (26.0 g, …
Number of citations: 56 pubs.rsc.org
CL Corona - 2021 - search.proquest.com
The field of arthropod management is a rapidly-evolving one. This area focuses on the process reducing the negative consequences associated with the intersection of human health, …
Number of citations: 3 search.proquest.com
PG Taylor - KB thesis scanning project 2015, 1996 - era.ed.ac.uk
This work is concerned with the cyclisation reactions of a, 13 and y, 6-unsaturated nitrile ylides which have a chiral substituent on the terminal carbon atom of the diene system. The …
Number of citations: 2 era.ed.ac.uk
CTEHLIN CHANG - 1964 - search.proquest.com
PART I: THE STEREOCHEMICAL COURSE OF THE DIAZOALKANE-CARBONYL REACTION. PART II: THE ACID-CATALYZED CYCLIZATION OF FARNESOL. PART I: THE …
Number of citations: 0 search.proquest.com
M Hallenstvet, R Buchecker, G Borch, S Liaaen-Jensen - Phytochemistry, 1977 - Elsevier
Racemic γ-ionone, partly resolved via its menthydrazone, was used for total synthesis of β,γ-carotene enriched in the 6′R and 6′S enantiomers. By CD correlation with natural β,γ-…
Number of citations: 17 www.sciencedirect.com
JS Klimavicz, CL Corona… - … pesticides: Pest control …, 2020 - Iowa State University
Number of citations: 2

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